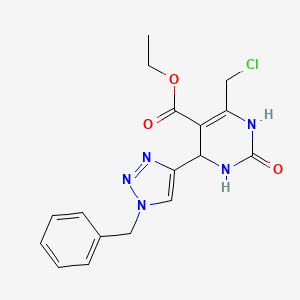
ethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-6-(chloromethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-6-(chloromethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a triazole ring, a chloromethyl group, and a tetrahydropyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-6-(chloromethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne in the presence of a copper catalyst.
Cyclization to Form the Tetrahydropyrimidine Ring: This step involves the reaction of the intermediate with urea or thiourea under basic conditions to form the tetrahydropyrimidine ring.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyrimidine ring, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or neutral conditions.
Major Products
Oxidized Derivatives: Products with additional oxygen functionalities.
Reduced Derivatives: Alcohol derivatives.
Substituted Derivatives: Compounds with various functional groups replacing the chloromethyl group.
科学研究应用
Ethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-6-(chloromethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of ethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-6-(chloromethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, depending on its functional groups and overall structure.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific proteins, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
Ethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the chloromethyl group, which may affect its reactivity and applications.
Ethyl 4-(1-phenyl-1H-1,2,3-triazol-4-yl)-6-(chloromethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a phenyl group instead of a benzyl group, potentially altering its binding affinity and biological activity.
Uniqueness
The presence of both the chloromethyl and triazole groups in ethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-6-(chloromethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate makes it unique, providing a versatile platform for further functionalization and application in various fields.
属性
IUPAC Name |
ethyl 4-(1-benzyltriazol-4-yl)-6-(chloromethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O3/c1-2-26-16(24)14-12(8-18)19-17(25)20-15(14)13-10-23(22-21-13)9-11-6-4-3-5-7-11/h3-7,10,15H,2,8-9H2,1H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJDXFBSHJXEHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=N2)CC3=CC=CC=C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-1-(prop-2-yn-1-yl)-N-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]pyrrolidine-2-carboxamide](/img/structure/B2577720.png)
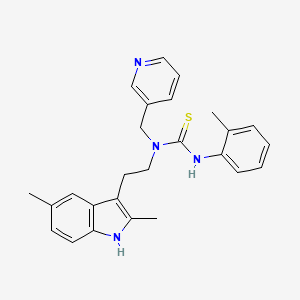
![Methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate](/img/structure/B2577726.png)
![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B2577727.png)
![5-Chloro-6-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2577729.png)
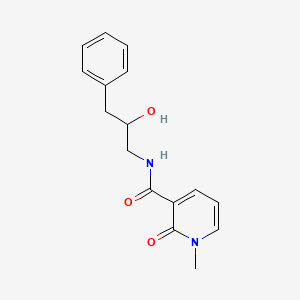
![4-chloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2577732.png)
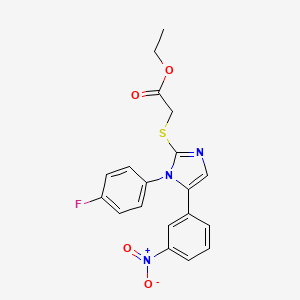
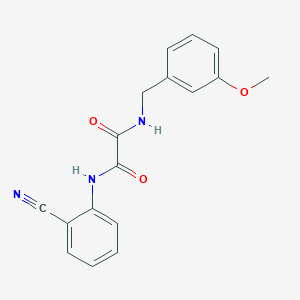
![8-methoxy-3,5-dimethyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2577739.png)
![N-benzyl-3-oxo-2-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2577740.png)

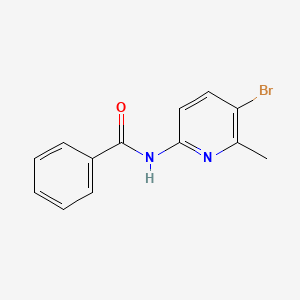
![N-[2-(dibenzo[b,d]furan-2-yloxy)ethyl]acetamide](/img/structure/B2577743.png)
